

Quantitative Analysis of Triethylenetetramine and its Metabolites in Biological Matrices

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Compound of Interest

Compound Name: *N1, N10-Diacetyl triethylenetetramine-d8*

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Application Note & Protocol

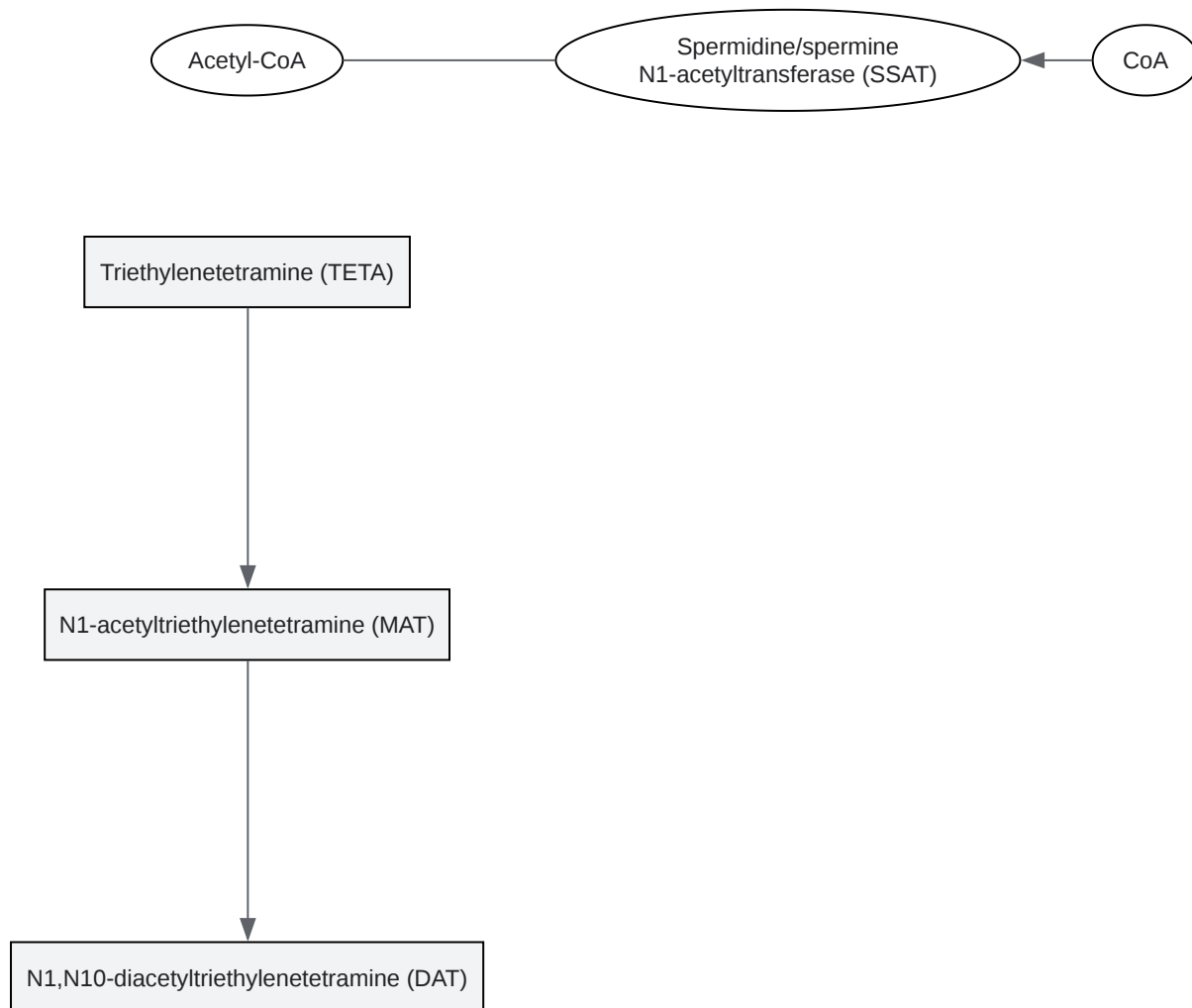
Audience: Researchers, scientists, and drug development professionals.

Introduction

Triethylenetetramine (TETA) is a copper-chelating agent primarily used in the treatment of Wilson's disease. It is also being investigated for other therapeutic applications, including cancer and diabetic complications. Understanding the pharmacokinetics and metabolism of TETA is crucial for its clinical development and therapeutic monitoring. TETA is metabolized in the body into two major metabolites: N1-acetyltriethylenetetramine (MAT) and N1,N10-diacetyltriethylenetetramine (DAT).^{[1][2][3]} This document provides a detailed protocol for the simultaneous quantitative analysis of TETA, MAT, and DAT in human plasma and urine using Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Pathway of Triethylenetetramine

TETA undergoes acetylation, a key metabolic pathway, catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT).^[4] This process involves the transfer of an acetyl group from acetyl-CoA to the primary amine groups of TETA, resulting in the formation of the mono-acetylated (MAT) and di-acetylated (DAT) metabolites.



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Caption: Metabolic pathway of Triethylenetetramine (TETA) to its acetylated metabolites.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and concentration levels of TETA and its metabolites in human plasma and urine, compiled from various studies.

Table 1: Pharmacokinetic Parameters of TETA, MAT, and DAT in Healthy Human Plasma

Parameter	TETA	MAT	DAT	Reference
Cmax (ng/mL)	400 - 20,000	~100 - 500	~50 - 200	[5]
Tmax (h)	0.8 - 4	2 - 6	4 - 8	[5]
t1/2 (h)	2 - 4	Not Reported	Not Reported	[4]
Bioavailability (%)	8 - 30	Not Applicable	Not Applicable	[4]

Table 2: Representative Concentrations of TETA, MAT, and DAT in Human Plasma and Urine after a Single Oral Dose of 2400 mg TETA Dihydrochloride

Analyte	Plasma Concentration (µM) at 2h	24h Urine Concentration (µM)	Reference
TETA	~1.5	~50 - 200	[6]
MAT	~0.5	~100 - 400	[6]
DAT	Detectable	~50 - 200	[6]

Experimental Protocol: LC-MS Analysis of TETA and its Metabolites

This protocol is based on a validated method for the simultaneous determination of TETA, MAT, and DAT in human plasma and urine.[3][6]

Materials and Reagents

- Triethylenetetramine (TETA) dihydrochloride
- N1-acetyltriethylenetetramine (MAT) trihydrochloride
- N1,N10-diacetyltriethylenetetramine (DAT) dihydrochloride

- N1-acetylspermine (Internal Standard, IS)
- Heptafluorobutyric acid (HFBA)
- Acetonitrile (HPLC grade)
- Water (18 MΩ)
- Human plasma (with anticoagulant)
- Human urine

Instrumentation

- Liquid Chromatograph (LC) system
- Mass Spectrometer (MS) with an electrospray ionization (ESI) source
- Analytical column: Cyano column (e.g., 4.6 x 150 mm, 5 μm)

Standard and Sample Preparation

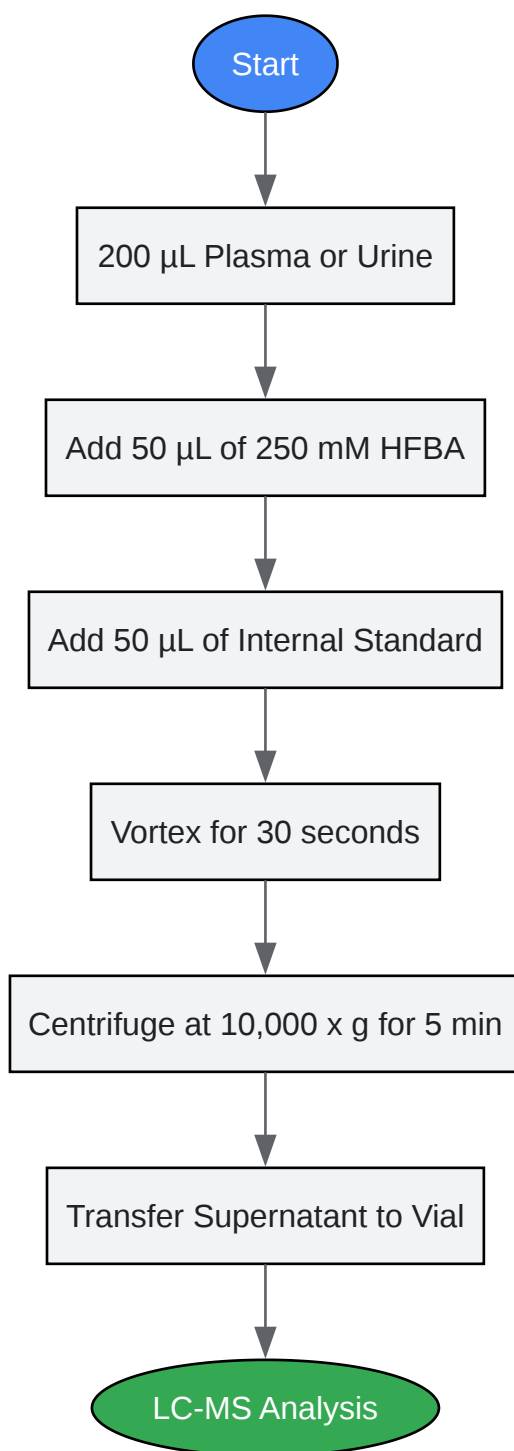
3.3.1. Standard Stock Solutions (1 mM) Prepare individual stock solutions of TETA, MAT, DAT, and the internal standard (N1-acetylspermine) in water.

3.3.2. Working Standard Solutions Prepare serial dilutions of the stock solutions in water to create a calibration curve ranging from 0.125 to 16 μM.

3.3.3. Sample Preparation

- **Plasma/Urine Sample Collection:** Collect blood in tubes containing an appropriate anticoagulant and centrifuge to obtain plasma. Collect urine samples in sterile containers. Store all samples at -80°C until analysis.
- **Sample Processing:**
 - Thaw plasma or urine samples on ice.

- To a 200 μ L aliquot of plasma or urine in a microcentrifuge tube, add 50 μ L of 250 mM HFBA solution (final concentration 50 mM). The addition of HFBA is crucial for the stability of TETA in the samples.[\[6\]](#)
- Add 50 μ L of the internal standard working solution (e.g., 10 μ M N1-acetylspermine).
- Vortex mix for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to an autosampler vial for LC-MS analysis.



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Caption: Workflow for the preparation of plasma and urine samples.

LC-MS Conditions

3.4.1. Liquid Chromatography

- Column: Cyano column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: 15% acetonitrile, 85% water with 0.1% heptafluorobutyric acid[3][7]
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 μ L
- Column Temperature: Ambient

3.4.2. Mass Spectrometry

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Selected Ion Monitoring (SIM)
- Monitored Ions ([M+H]⁺):
 - TETA: m/z 147
 - MAT: m/z 189
 - DAT: m/z 231
 - N1-acetylspermine (IS): m/z 245[3][7]

Data Analysis and Quantification

- Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Perform a linear regression analysis to determine the concentration of TETA, MAT, and DAT in the unknown samples.
- The Lower Limit of Quantification (LLOQ) for this method is reported to be 0.25 μ M for all analytes in both plasma and urine.[6]

Method Validation Summary

The described LC-MS method has been validated according to established guidelines.[6]

Table 3: Summary of Method Validation Parameters

Parameter	Result	Reference
Linearity (R^2)	> 0.99 for all analytes	[6]
Calibration Range	0.25 - 16 μ M	[6]
LLOQ	0.25 μ M	[6]
Intra-day Precision (%CV)	0.2 - 15.0%	[6]
Inter-day Precision (%CV)	4.1 - 12.8%	[6]
Mean Recovery	90.0 - 98.5%	[6]

Conclusion

The provided application note and protocol detail a robust and sensitive LC-MS method for the simultaneous quantification of triethylenetetramine and its major metabolites, N1-acetyltriethylenetetramine and N1,N10-diacetyltriethylenetetramine, in human plasma and urine. This methodology is essential for pharmacokinetic studies, therapeutic drug monitoring, and further clinical investigation of TETA. The presented data and protocols offer a comprehensive resource for researchers and drug development professionals working with this compound.

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